molecular formula C13H16ClF3N2O B2615735 (4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride CAS No. 442127-93-7

(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride

Cat. No.: B2615735
CAS No.: 442127-93-7
M. Wt: 308.73
InChI Key: DULMNELDCYMSEX-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, an aminopiperidine group, and a trifluoromethyl-substituted phenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 4-aminopiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is used to study the effects of trifluoromethyl-substituted phenyl groups on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its interactions with various receptors and enzymes, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The piperidine ring and aminopiperidine group contribute to its overall pharmacological profile by interacting with different pathways in the body.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride
  • (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride

Uniqueness

(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly affect the compound’s chemical and biological properties, making it distinct from its isomers.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-9(2-4-10)12(19)18-7-5-11(17)6-8-18;/h1-4,11H,5-8,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULMNELDCYMSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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